molecular formula C12H18ClNO3 B2581699 2-butoxyethylpyridine-3-carboxylatehydrochloride CAS No. 2411312-19-9

2-butoxyethylpyridine-3-carboxylatehydrochloride

Cat. No.: B2581699
CAS No.: 2411312-19-9
M. Wt: 259.73
InChI Key: IZJRISIINLJVBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxyethylpyridine-3-carboxylatehydrochloride typically involves the esterification of pyridine-3-carboxylic acid with 2-butoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-butoxyethylpyridine-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-butoxyethylpyridine-3-carboxylatehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-butoxyethylpyridine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may increase insulin sensitivity by modulating the activity of certain enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxyethylpyridine-3-carboxylatehydrochloride stands out due to its specific ester and hydrochloride groups, which confer unique chemical and biological properties. These features make it particularly suitable for applications in drug discovery and organic synthesis.

Properties

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;/h4-6,10H,2-3,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWAIRAAMWBESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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